Home > Products > Screening Compounds P44806 > 2-amino-N-cyclopentyl-3,5-dinitrobenzamide
2-amino-N-cyclopentyl-3,5-dinitrobenzamide -

2-amino-N-cyclopentyl-3,5-dinitrobenzamide

Catalog Number: EVT-5019939
CAS Number:
Molecular Formula: C12H14N4O5
Molecular Weight: 294.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

    Chiral Solvating Agent (CSA) []: A modified Kagan's amide, N-((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-3,5-dinitrobenzamide, was designed and synthesized as a CSA for the discrimination of optically active substrates. While not 2-amino-N-cyclopentyl-3,5-dinitrobenzamide itself, it shares a similar structure and demonstrates the potential of this class of compounds in chiral recognition.

    Gene-Directed Enzyme Prodrug Therapy (GDEPT) []: Research explored nitrogen mustard analogues of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) for GDEPT. Although not the exact compound , the study highlights the exploration of dinitrobenzamide derivatives as potential prodrugs in cancer therapy.

5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954)

  • Compound Description: CB 1954 is a prodrug that requires enzymatic reduction of the nitro group to become cytotoxic. It has been investigated for use in gene-directed enzyme prodrug therapy (GDEPT) [].
  • Relevance: CB 1954 shares the core structure of 3,5-dinitrobenzamide with 2-amino-N-cyclopentyl-3,5-dinitrobenzamide. The key difference lies in the substituent at the 2-position of the benzene ring. Understanding the structure-activity relationships of CB 1954 and its analogues provides valuable insights into the potential applications of 2-amino-N-cyclopentyl-3,5-dinitrobenzamide, especially in the context of GDEPT [].

5-[N,N-bis(2-bromoethyl)amino]-2,4-dinitrobenzamide (8)

  • Compound Description: Compound 8 is a nitrogen mustard analogue of CB 1954, designed for enhanced potency in GDEPT. It exhibited greater potency and a higher IC50 ratio compared to CB 1954, making it a superior prodrug candidate [].
  • Relevance: Similar to CB 1954, Compound 8 shares the 3,5-dinitrobenzamide core structure with 2-amino-N-cyclopentyl-3,5-dinitrobenzamide. The presence of the bis(2-bromoethyl)amino group at the 5-position in Compound 8, as opposed to the amino group in the target compound, highlights the structural variations explored in the development of more potent GDEPT prodrugs. This comparison sheds light on how modifications to the benzene ring substituents can impact the biological activity of dinitrobenzamide derivatives [].

5-[N,N-bis(2-iodoethyl)amino]-2,4-dinitrobenzamide (9)

  • Compound Description: Another nitrogen mustard analogue of CB 1954, Compound 9 was designed to improve GDEPT efficacy. It demonstrated significant improvements over CB 1954 in terms of potency, IC50 ratio, and TE50, making it another promising prodrug candidate [].
  • Relevance: Compound 9 further strengthens the structural connection between the target compound, 2-amino-N-cyclopentyl-3,5-dinitrobenzamide, and the series of nitrogen mustard analogues derived from CB 1954. The shared 3,5-dinitrobenzamide core and the variation at the 5-position, this time with a bis(2-iodoethyl)amino group, underscore the importance of the benzene ring substituents in modulating the activity of these compounds. Exploring the structural similarities and differences between the target compound and these analogues can guide the development of novel dinitrobenzamide derivatives with tailored properties [].
  • Compound Description: This compound is a regioisomer of Compound 8, with the bis(2-bromoethyl)amino group at the 2-position instead of the 5-position of the benzene ring. It also showed promise as a GDEPT prodrug with improved potency and a lower TE50 compared to CB 1954 [].
  • Relevance: Compound 13, along with Compound 14, highlights the significance of regioisomeric changes in influencing the biological activity of these dinitrobenzamide derivatives. Comparing these compounds to 2-amino-N-cyclopentyl-3,5-dinitrobenzamide emphasizes the impact of both the type and position of substituents on the benzene ring. The presence of the bis(2-bromoethyl)amino group at the 2-position, the same position as the amino group in the target compound, suggests that this position might be particularly important for interacting with biological targets [].

2-[N,N-bis(2-iodoethyl)amino]-3,5-dinitrobenzamide (14)

  • Compound Description: This compound is a regioisomer of Compound 9, with the bis(2-iodoethyl)amino group at the 2-position instead of the 5-position. Similar to Compound 13, it exhibited improved GDEPT prodrug characteristics compared to CB 1954 [].
  • Relevance: The presence of the bis(2-iodoethyl)amino group at the 2-position in Compound 14 further reinforces the potential significance of this position for the biological activity of dinitrobenzamide derivatives, as discussed for Compound 13. Comparing the activities of these regioisomers to 2-amino-N-cyclopentyl-3,5-dinitrobenzamide can provide valuable insights into the structure-activity relationships of this class of compounds and guide the design of novel derivatives with improved properties [].

N-((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-3,5-dinitrobenzamide

  • Compound Description: This compound is a modified Kagan's amide designed and synthesized for chiral discrimination in NMR studies. It successfully differentiated between enantiomers of various chiral substrates, including amides, sulfoxides, and amino acids [].
  • Relevance: This compound shares the 3,5-dinitrobenzamide moiety with 2-amino-N-cyclopentyl-3,5-dinitrobenzamide, highlighting the utility of this structural motif in designing molecules for chiral recognition. The key difference lies in the substitution at the nitrogen of the amide group. While 2-amino-N-cyclopentyl-3,5-dinitrobenzamide has a cyclopentyl group, the modified Kagan's amide incorporates a chiral (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl group. This difference emphasizes how modifications to this portion of the molecule can lead to distinct applications, with the modified Kagan's amide being particularly useful in chiral analysis [].

1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol

  • Compound Description: This compound serves as an intermediate in the synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide [].
  • Relevance: This compound is a precursor to N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide, which shares the 3,5-dinitrobenzamide moiety with the target compound, 2-amino-N-cyclopentyl-3,5-dinitrobenzamide. The synthetic route highlights the versatility of the 3,5-dinitrobenzoic acid building block in constructing diverse molecular architectures. While the target compound focuses on a cyclopentyl substituent on the amide nitrogen, N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide incorporates a more complex substituent derived from naphthalene-2-ol. This comparison illustrates how different substituents can be incorporated into the dinitrobenzamide framework, potentially leading to variations in biological activity and physicochemical properties [].

N-(2-aminoethyl)-3,5-dinitrobenzamide

  • Compound Description: This compound is another intermediate in the synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide [].
  • Relevance: As a precursor to N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide, N-(2-aminoethyl)-3,5-dinitrobenzamide provides a direct structural link to the target compound, 2-amino-N-cyclopentyl-3,5-dinitrobenzamide. Both compounds share the 3,5-dinitrobenzamide core and an aminoethyl substituent. The difference lies in the substitution on the terminal nitrogen of the aminoethyl group, with the target compound having a cyclopentyl group. This comparison emphasizes how subtle structural variations within the same chemical class can result in distinct compounds with potentially different biological profiles [].

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide

  • Compound Description: This is a novel naphthol derivative synthesized and characterized in []. The study aimed to explore the synthesis of new naphthol derivatives and evaluate their potential biological activities.
  • Relevance: This compound serves as a prime example of structural diversity within the 3,5-dinitrobenzamide family. Compared to 2-amino-N-cyclopentyl-3,5-dinitrobenzamide, this compound features a significantly more complex substituent on the amide nitrogen, incorporating a naphthalene-2-ol moiety. This difference highlights how the 3,5-dinitrobenzamide core can serve as a scaffold for creating diverse molecules with potentially distinct pharmacological profiles [].

3,5-dichloro-N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)benzamide (5e)

  • Compound Description: This compound belongs to a series of phenylaminosulfanyl-1,4-naphthoquinone derivatives synthesized and evaluated for their anticancer activity []. It exhibited potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF-7, and induced apoptosis and cell cycle arrest in MCF-7 cells [].
  • Relevance: While this compound doesn't share the 3,5-dinitrobenzamide core with 2-amino-N-cyclopentyl-3,5-dinitrobenzamide, it is included as a related compound due to its structural similarity to the 3,5-dinitrobenzamide derivatives discussed in []. Specifically, the presence of the 3,5-dichlorobenzamide moiety in Compound 5e mirrors the 3,5-dinitrobenzamine core in terms of the substitution pattern on the benzene ring. This comparison emphasizes the importance of exploring different substituents at the 3- and 5-positions for modulating biological activity and identifying novel anticancer agents [].

N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)-3,5-dinitrobenzamide (5f)

  • Compound Description: Another phenylaminosulfanyl-1,4-naphthoquinone derivative from the same study [], Compound 5f displayed remarkable cytotoxic activity against various human cancer cell lines and induced apoptosis in MCF-7 cells.
  • Relevance: Unlike Compound 5e, Compound 5f directly incorporates the 3,5-dinitrobenzamide moiety, making it a structurally closer analogue to 2-amino-N-cyclopentyl-3,5-dinitrobenzamide. This direct inclusion highlights the potential of 3,5-dinitrobenzamide as a pharmacophore in developing anticancer agents. Comparing the activity of this compound to the target compound could provide insights into the role of the naphthoquinone moiety and other substituents in influencing the anticancer properties [].

N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)thiophene-2-carboxamide (5p)

  • Compound Description: Similar to Compounds 5e and 5f, this phenylaminosulfanyl-1,4-naphthoquinone derivative exhibited potent cytotoxic activity against various human cancer cell lines and induced apoptosis in MCF-7 cells [].
  • Relevance: Although Compound 5p lacks the 3,5-dinitrobenzamide core, it is included as a related compound due to its close structural resemblance to Compounds 5e and 5f. This inclusion emphasizes the structural diversity explored within this class of anticancer agents and highlights the importance of investigating various heterocyclic scaffolds, such as thiophene, in addition to the benzene ring present in 3,5-dinitrobenzamide, for potential anticancer activity [].

Properties

Product Name

2-amino-N-cyclopentyl-3,5-dinitrobenzamide

IUPAC Name

2-amino-N-cyclopentyl-3,5-dinitrobenzamide

Molecular Formula

C12H14N4O5

Molecular Weight

294.26 g/mol

InChI

InChI=1S/C12H14N4O5/c13-11-9(12(17)14-7-3-1-2-4-7)5-8(15(18)19)6-10(11)16(20)21/h5-7H,1-4,13H2,(H,14,17)

InChI Key

FHZSEZIZPXVGDS-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.